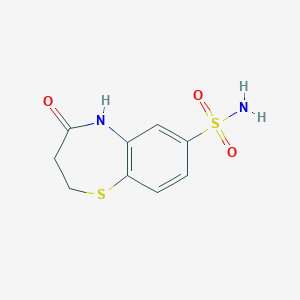
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol, also known as PD-0332991, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). CDK4/6 are important regulators of cell cycle progression, and their dysregulation is implicated in many types of cancer. PD-0332991 has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential cancer therapy.
作用機序
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol selectively inhibits CDK4/6, which are important regulators of the G1-S transition in the cell cycle. By inhibiting CDK4/6, 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol induces cell cycle arrest in the G1 phase, preventing cells from progressing to the S phase and undergoing DNA replication. This ultimately leads to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has been shown to have potent anti-proliferative effects in a variety of cancer cell lines and xenograft models. In addition to its effects on cell cycle progression, 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has also been shown to inhibit the phosphorylation of the retinoblastoma protein (Rb), a key downstream target of CDK4/6. This leads to increased expression of p21, a cell cycle inhibitor, and decreased expression of cyclin D1, a key regulator of CDK4/6 activity.
実験室実験の利点と制限
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has several advantages as a tool compound for studying CDK4/6 biology and cancer cell proliferation. It is highly selective for CDK4/6 and has been extensively validated in preclinical models of cancer. However, there are also limitations to its use in laboratory experiments. 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has poor solubility in aqueous solutions, which can make dosing and administration challenging. In addition, its potency can vary depending on the cell line or model system used, which can complicate interpretation of results.
将来の方向性
There are several potential future directions for research on 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol. One area of interest is the development of combination therapies that include 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol with other agents, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol, which could help guide patient selection in clinical trials. Finally, there is ongoing research into the mechanisms of resistance to 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol, which could inform the development of new therapies or strategies to overcome resistance.
合成法
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves several key steps including the formation of a pyrimidine ring, introduction of the cyclohexanol moiety, and final purification to obtain the desired compound.
科学的研究の応用
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has been extensively studied in preclinical models of cancer, including breast cancer, melanoma, and glioblastoma. In these studies, 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has been shown to inhibit CDK4/6 activity and induce cell cycle arrest, leading to decreased cell proliferation and increased apoptosis. 4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
特性
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8-7-9(2)14-12(13-8)15-10-3-5-11(16)6-4-10/h7,10-11,16H,3-6H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACDOSDSGXJVEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Dimethyl-pyrimidin-2-ylamino)-cyclohexanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)

![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2715604.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)


![6-(4-Chlorophenyl)-2-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2715612.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B2715617.png)
![4-butoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2715619.png)